VUF11211 is a synthetic small-molecule antagonist of the chemokine receptor CXCR3. [, ] It is characterized by its rigid elongated structure containing two basic groups. [] CXCR3 and its ligands are involved in inflammatory responses and are implicated in various diseases. [] VUF11211 has been used in research to understand CXCR3 function and as a potential lead compound for developing novel therapeutics. []
VUF11211 is a piperazinyl-piperidine derivative with specific substituents that contribute to its binding affinity and selectivity for CXCR3. [] It contains two basic groups that are likely involved in interactions with acidic residues within the CXCR3 binding pocket. [] Molecular modeling studies suggest that VUF11211 extends from the minor pocket into the major pocket of the transmembrane domains of CXCR3, interacting with specific residues in helices 1, 2, 3, 4, 6, and 7. []
VUF11211 acts as an allosteric inverse agonist of CXCR3. [, ] It binds to a site distinct from the chemokine binding site and stabilizes an inactive conformation of the receptor, preventing signal transduction. [] Site-directed mutagenesis studies have identified key residues within the CXCR3 transmembrane domain that are critical for VUF11211 binding. []
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7